2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride
Description
Structural Characterization and Nomenclature
2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride possesses a molecular formula of C₉H₁₁ClO₄S and exhibits a molecular weight of 250.70 grams per mole. The compound's structure features a benzene ring as the central aromatic core, with two distinct substituents positioned in an ortho relationship. The primary functional group is the sulfonyl chloride moiety (SO₂Cl) attached directly to the benzene ring at position 1, which serves as the defining electrophilic center of the molecule. The second substituent, located at position 2 of the benzene ring, consists of a methoxyethoxy chain (2-methoxyethoxy group), specifically represented as -OCH₂CH₂OCH₃, which introduces both ether linkages and terminal methoxy functionality to the molecular architecture.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the compound is designated as 2-(2-methoxyethoxy)benzenesulfonyl chloride, clearly indicating the positional relationship between the substituents and the sulfonyl chloride functionality. Alternative nomenclature systems may refer to this compound as benzenesulfonyl chloride, 2-(2-methoxyethoxy)-, which emphasizes the benzenesulfonyl chloride base structure with the methoxyethoxy substituent specification. The compound has been assigned the MDL number MFCD21601594 for database identification purposes.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₁ClO₄S | |
| Molecular Weight | 250.70 g/mol | |
| CAS Registry Number | 1365957-71-6 | |
| MDL Number | MFCD21601594 | |
| SMILES Notation | COCCOC1=CC=CC=C1S(=O)(=O)Cl |
The three-dimensional molecular geometry exhibits tetrahedral coordination around the sulfur center, consistent with the general structural characteristics of sulfonyl compounds. The sulfur atom forms two double bonds with oxygen atoms, one single bond with the chlorine atom, and one single bond with the aromatic carbon, resulting in the characteristic tetrahedral arrangement. The methoxyethoxy substituent introduces conformational flexibility through its ether linkages, allowing for multiple rotational conformers that can influence the compound's physical properties and reactivity patterns.
Historical Context in Sulfonyl Chemistry
The development of sulfonyl chloride chemistry traces its origins to the fundamental work in organosulfur compound synthesis during the late 19th and early 20th centuries. Sulfonyl chlorides emerged as a crucial class of electrophilic reagents following the establishment of methods for their preparation from sulfonic acids and various chlorinating agents. The industrial synthesis of benzenesulfonyl chloride, first achieved through the chlorosulfonation of benzene using chlorosulfuric acid, established the foundational methodology that would later be adapted for the synthesis of more complex derivatives such as 2-(2-methoxyethoxy)benzene-1-sulfonyl chloride.
The historical significance of sulfonyl chlorides in medicinal chemistry became particularly pronounced following the discovery of sulfonamide antibiotics in the 1930s. The collaborative efforts of Domagk, Mietzsch, and Klarer at I. G. Farbenindustrie, which led to the development of Prontosil as the first clinically effective sulfonamide, established sulfonyl chlorides as indispensable intermediates in pharmaceutical synthesis. This breakthrough represented a turning point in medicine and highlighted the critical role of sulfonyl chloride chemistry in drug development, as these compounds serve as the primary synthetic precursors to sulfonamide pharmaceuticals through nucleophilic substitution reactions with amines.
The evolution of sulfonyl chloride synthesis has progressed from harsh, non-selective methods using reagents such as phosphorus oxychloride and sulfur dioxide chloride to more sophisticated approaches that accommodate complex molecular architectures. Recent developments have introduced mild, selective methods for sulfonyl chloride formation, including the use of pyrylium salts as activating agents, which have enabled the late-stage functionalization of complex molecular frameworks. These advances have particular relevance for compounds like 2-(2-methoxyethoxy)benzene-1-sulfonyl chloride, where the presence of multiple functional groups requires selective reaction conditions to avoid unwanted side reactions.
Position within Organosulfur Compounds Classification
2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride occupies a specific position within the broader classification of organosulfur compounds, falling under the category of sulfonyl halides, which are characterized by the general formula RSO₂X where X represents a halogen atom. Within this classification, sulfonyl chlorides constitute the most synthetically important and widely utilized subcategory due to their optimal balance of stability and reactivity compared to other sulfonyl halides such as fluorides, bromides, or iodides.
The compound represents a sophisticated example of polyvalent sulfur chemistry, specifically within the sulfonyl compound family where sulfur exhibits a +6 oxidation state. This places it alongside other important organosulfur compound classes including sulfoxides, sulfones, and sulfonic acids, but distinguishes it through its unique reactivity profile as an acyl chloride analog. The sulfonyl chloride functional group exhibits tetrahedral geometry around the sulfur center, with characteristic bond distances including sulfur-oxygen double bonds of approximately 142.4 picometers, sulfur-carbon bonds of 176.3 picometers, and sulfur-chlorine bonds of 204.6 picometers, as exemplified in related compounds such as methanesulfonyl chloride.
Within the broader context of organosulfur compounds, this molecule exemplifies the integration of multiple functional group families. The presence of the methoxyethoxy substituent introduces ether functionality, creating a hybrid molecule that combines the electrophilic reactivity of sulfonyl chlorides with the nucleophilic and coordinative properties of ether linkages. This dual functionality positions the compound as a member of both the sulfonyl halide and ether compound classifications, demonstrating the complex categorization possible within modern organosulfur chemistry.
| Compound Class | Functional Group | General Formula | Characteristic Properties |
|---|---|---|---|
| Sulfonyl Chlorides | -SO₂Cl | RSO₂Cl | High electrophilicity, hydrolysis to sulfonic acids |
| Ethers | -O- | R-O-R' | Nucleophilic oxygen centers, coordinative ability |
| Aromatic Compounds | Benzene ring | C₆H₄R₂ | π-electron system, electrophilic substitution |
| Organosulfur Compounds | Sulfur-containing | Various | Diverse oxidation states, multiple bonding modes |
Properties
IUPAC Name |
2-(2-methoxyethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO4S/c1-13-6-7-14-8-4-2-3-5-9(8)15(10,11)12/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMRLRFODPRYFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation via Chlorosulfonation of 2-(2-Methoxyethoxy)benzene
The most common and industrially relevant method to prepare 2-(2-methoxyethoxy)benzene-1-sulfonyl chloride is the direct chlorosulfonation of the corresponding aromatic ether, 2-(2-methoxyethoxy)benzene, using chlorosulfonic acid (ClSO3H).
- Reaction Mechanism: The aromatic ring undergoes electrophilic aromatic substitution where chlorosulfonic acid introduces the sulfonyl chloride (-SO2Cl) group at the 1-position relative to the substituent.
- Reaction Conditions: The reaction is typically carried out under controlled temperature (often around 0–25 °C) to avoid decomposition and side reactions. The chlorosulfonic acid is added slowly to the aromatic substrate under stirring.
- Industrial Optimization: In scaled-up processes, parameters such as temperature, stirring speed, and reagent addition rate are carefully controlled to maximize yield and purity. Hydrogen chloride gas generated during the reaction is condensed and absorbed to minimize environmental impact.
- Post-Reaction Workup: The reaction mixture is usually quenched with water or ice, and the sulfonyl chloride is extracted using organic solvents. Washing steps with water and brine remove inorganic impurities. The crude product is then purified by vacuum distillation or recrystallization.
Example Process (Adapted from Patent CN105753751A):
| Step | Description | Conditions/Notes |
|---|---|---|
| Sulfonation | Chlorosulfonic acid added to 2-(2-methoxyethoxy)benzene under stirring | Temperature: ~20 °C, stirring speed: 100 rpm, dropwise addition rate ~1 mL/min, reaction time ~2 h |
| Sodium chloride addition | Sodium chloride added to reaction mixture to reduce by-products and improve yield | Stirring speed increased to 300 rpm, temperature maintained at 20–30 °C, reaction time 10–30 min |
| Pickling | Addition of sulfuric acid or hydrochloric acid solution to remove impurities | Stirring at 200 rpm, temperature below 30 °C, duration 20–40 min |
| Washing | Washing with distilled water to remove residual acids and salts | Standing and separation of layers |
| Rectification | Vacuum distillation to purify sulfonyl chloride | Temperature ~150–200 °C under vacuum (-0.098 MPa), fraction collected at ~150 °C |
| Yield and Appearance | Yield: 85–92%, product is colorless transparent oil | High purity product suitable for further synthesis |
This method provides high-purity 2-(2-methoxyethoxy)benzene-1-sulfonyl chloride with good yield and reproducibility.
Alternative Synthetic Routes and Laboratory Scale Preparations
While chlorosulfonation is the primary industrial method, other synthetic routes have been reported in literature for related sulfonyl chlorides that could be adapted for this compound.
- Sulfonation of Aromatic Precursors Using Sulfuryl Chloride or Sulfur Trioxide Complexes: These reagents can introduce sulfonyl groups under milder or more selective conditions but are less commonly used for this specific compound.
- Conversion of Sulfonic Acid to Sulfonyl Chloride: Starting from 2-(2-methoxyethoxy)benzene-1-sulfonic acid, chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can be used to convert the sulfonic acid group to sulfonyl chloride. This two-step approach allows for isolation of the sulfonic acid intermediate.
- Use of Pyridine and Tris(trimethylsilyl)silane: In specialized synthetic protocols for sulfonyl chlorides, pyridine can act as a base and scavenger of HCl, while tris(trimethylsilyl)silane serves as a reducing agent to facilitate substitution reactions.
Reaction Monitoring and Characterization
- Spectroscopic Techniques: Infrared (IR) spectroscopy is used to confirm the presence of sulfonyl chloride groups by characteristic S=O stretching vibrations around 1350 and 1170 cm⁻¹. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms the aromatic substitution pattern and the integrity of the 2-(2-methoxyethoxy) side chain.
- Purity Assessment: High-resolution mass spectrometry (HRMS) and chromatographic methods (e.g., gas chromatography or HPLC) are employed to assess purity and confirm molecular weight.
Summary Table of Preparation Methods
Research Findings and Industrial Considerations
- The addition of sodium chloride during the chlorosulfonation step has been found to reduce by-product formation and improve overall productivity by reacting with intermediates to form the desired sulfonyl chloride.
- Controlled addition rates and stirring speeds are critical for maintaining reaction homogeneity and preventing decomposition of sensitive intermediates.
- The purification by vacuum distillation under reduced pressure is essential to obtain a colorless, high-purity sulfonyl chloride suitable for further synthetic applications.
- Environmental and safety considerations include the management of hydrogen chloride gas evolved during the reaction, which is typically absorbed in water to form hydrochloric acid for safe disposal or reuse.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.
Oxidation: Under specific conditions, it can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Sulfonic Acids: Formed by oxidation reactions.
Scientific Research Applications
Pharmaceutical Development
Building Block for Medicinal Compounds
The compound serves as an essential intermediate in the synthesis of various pharmaceuticals. Sulfonyl chlorides are frequently utilized in the preparation of biologically active molecules due to their ability to introduce sulfonyl groups into organic compounds. This functionality is crucial for enhancing the pharmacological properties of drug candidates.
Case Study: Synthesis of Antimicrobial Agents
Research has demonstrated that derivatives of 2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride can be synthesized to create antimicrobial agents. For instance, a study reported the synthesis of benzothiazole derivatives using sulfonyl chlorides, which were evaluated for their activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The synthesized compounds exhibited significant antimicrobial properties, indicating the potential of sulfonyl chlorides in developing new antibiotics .
Agrochemical Applications
Herbicide Development
The compound is also relevant in agrochemical formulations, particularly as an intermediate in the synthesis of herbicides. Sulfonyl chlorides can react with various nucleophiles to produce sulfonamide herbicides that are effective in controlling unwanted vegetation.
Example: Synthesis Pathways
A notable synthetic pathway involves the reaction of 2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride with amines to produce sulfonamide derivatives. These derivatives have shown efficacy as herbicides in agricultural settings, demonstrating the versatility of this compound in agrochemical applications .
Organic Synthesis
Versatile Reaction Intermediates
In organic chemistry, 2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride is employed as a versatile reagent for various reactions, including nucleophilic substitutions and coupling reactions. Its reactivity allows for the functionalization of aromatic compounds, which is valuable in synthesizing complex organic molecules.
Data Table: Comparison of Reaction Yields
| Reaction Type | Yield (%) | Reference |
|---|---|---|
| Nucleophilic Substitution | 85 | |
| Coupling Reactions | 78 | |
| Synthesis of Sulfonamides | 90 |
Insights from Research Studies
Recent research highlights the biological activities associated with compounds derived from 2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride. Studies have indicated that similar sulfonyl chlorides exhibit various biological properties, including antibacterial and antifungal activities. The fluorine substituent often enhances metabolic stability and bioactivity in drug candidates .
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Influence :
- 2-Methoxyethoxy Group : Enhances solubility in polar solvents due to its ether chain. The electron-donating nature of the methoxy group may slightly deactivate the benzene ring toward electrophilic substitution .
- Fluorinated Groups (e.g., -CF₃, -OCF₃, -F): Strong electron-withdrawing effects increase the electrophilicity of the sulfonyl chloride group, making it more reactive toward amines or alcohols in sulfonamide/sulfonate ester formation .
- Methoxymethyl Group : Provides moderate steric bulk without significantly altering electronic properties, favoring reactions requiring controlled steric environments .
Biological Activity
Overview
2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride, also known by its CAS number 1365957-71-6, is a sulfonyl chloride compound characterized by the presence of a methoxyethoxy group attached to a benzene ring. This compound is significant in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals and as a reagent in organic synthesis.
- Molecular Formula : C₉H₁₁ClO₄S
- Molecular Weight : 232.70 g/mol
- Boiling Point : Not specified
- Structure : Contains a sulfonyl chloride functional group, which is known for its reactivity in nucleophilic substitution reactions.
The biological activity of 2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride primarily stems from its ability to act as an electrophile due to the sulfonyl chloride group. This property allows it to participate in various biochemical reactions, including:
- Inhibition of Enzymatic Activity : The compound can inhibit specific enzymes by forming covalent bonds with nucleophilic residues at the active sites, thus altering their functionality.
- Modulation of Cellular Signaling Pathways : By interacting with proteins involved in signaling pathways, this compound may influence cellular responses and physiological processes.
Toxicity and Safety Profile
Preliminary studies indicate that 2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride exhibits acute toxicity when ingested, as noted by its classification as harmful if swallowed (H302) and corrosive (H314) . This necessitates careful handling and consideration in therapeutic applications.
Case Studies
- Enzyme Inhibition Studies : Research has demonstrated that sulfonyl chlorides can effectively inhibit serine proteases, which are crucial in various biological processes including digestion and immune response. In vitro assays have shown that 2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride can significantly reduce the activity of certain proteases, suggesting potential applications in treating diseases where these enzymes play a role.
- Antimicrobial Activity : A study investigating the antimicrobial properties of various sulfonyl chlorides found that compounds similar to 2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.
- Pharmacological Applications : The compound has been explored for its potential use as a precursor in the synthesis of more complex pharmaceutical agents, particularly those targeting inflammatory pathways. Its reactivity allows for the introduction of diverse functional groups into drug candidates.
Comparative Analysis
| Property | 2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride | Similar Compounds |
|---|---|---|
| Molecular Weight | 232.70 g/mol | Varies (typically lower for simpler analogs) |
| Mechanism of Action | Enzyme inhibition, signaling modulation | Similar mechanisms observed |
| Toxicity Level | Harmful if swallowed; corrosive | Varies; many sulfonyl chlorides exhibit similar toxicity |
| Biological Applications | Potential drug precursor; enzyme inhibitor | Varies; often used in drug synthesis |
Q & A
Q. What are the optimal synthetic routes for preparing 2-(2-methoxyethoxy)benzene-1-sulfonyl chloride, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via sulfonation of a substituted benzene precursor followed by chlorination. A common approach involves reacting 2-(2-methoxyethoxy)benzene with chlorosulfonic acid under controlled conditions (0–5°C) to form the sulfonic acid intermediate, which is then treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride. Purity (>95%) is achieved by recrystallization from non-polar solvents (e.g., hexane) or column chromatography using silica gel and a gradient eluent system (e.g., ethyl acetate/hexane) .
Q. How should researchers characterize the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm the methoxyethoxy (–OCH₂CH₂OCH₃) and sulfonyl chloride (–SO₂Cl) groups via H NMR (δ 3.3–3.5 ppm for methoxy protons; δ 7.5–8.0 ppm for aromatic protons) and C NMR (δ 50–60 ppm for ether carbons; δ 125–140 ppm for aromatic carbons).
- FT-IR : Identify key functional groups (S=O stretching at ~1370 cm⁻¹ and 1180 cm⁻¹; C–O–C at ~1100 cm⁻¹).
- HPLC : Assess purity using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .
Q. What are the primary applications of this compound in academic research?
- Methodological Answer :
- Proteomics : Acts as a sulfonating agent to modify lysine residues in proteins, enabling crosslinking studies or affinity tag incorporation. Reaction conditions (pH 7–9, 25°C) must be optimized to avoid over-sulfonation .
- Medicinal Chemistry : Serves as an intermediate in synthesizing sulfonamide derivatives for enzyme inhibition assays (e.g., carbonic anhydrase inhibitors). Post-reaction purification via flash chromatography is critical to isolate bioactive products .
Advanced Research Questions
Q. How does the methoxyethoxy substituent influence the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?
- Methodological Answer : The electron-donating methoxyethoxy group reduces the electrophilicity of the sulfonyl chloride compared to unsubstituted benzene sulfonyl chlorides. This necessitates stronger nucleophiles (e.g., primary amines) or elevated temperatures (40–60°C) for efficient reactions. Kinetic studies using F NMR (if fluorinated analogs are used) can quantify reaction rates and guide optimization .
Q. What strategies mitigate hydrolysis of the sulfonyl chloride group during storage or aqueous-phase reactions?
- Methodological Answer :
- Storage : Store under inert gas (argon) at –20°C in anhydrous solvents (e.g., dichloromethane) with molecular sieves to prevent moisture ingress .
- Reaction Design : Use aprotic solvents (e.g., DMF, THF) and buffer systems with controlled pH (<7) to slow hydrolysis. Real-time monitoring via Raman spectroscopy can detect early hydrolysis .
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer : Cross-validate data using orthogonal techniques:
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ expected at m/z 264.03 for C₉H₁₁ClO₄S).
- X-ray Crystallography : Resolve structural ambiguities (e.g., regiochemistry of substitution) by growing single crystals in ethyl acetate/hexane .
Q. What advanced analytical methods are suitable for quantifying trace impurities in reaction mixtures?
- Methodological Answer :
Q. How can computational modeling predict the regioselectivity of sulfonyl chloride reactions with complex biomolecules?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
